3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one
Overview
Description
3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family. These compounds are known for their diverse pharmacological activities and are extensively used in medicinal chemistry. The presence of a nitro group and a chloropropyl side chain in this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloromethylbenzo[d]oxazole, which is then nitrated to introduce the nitro group. The final step involves the substitution of the chloromethyl group with a chloropropyl group under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloropropyl group.
Scientific Research Applications
3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential neuroprotective effects and its role in modulating biological pathways.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cell survival, apoptosis, and inflammation. By influencing this pathway, the compound can exert neuroprotective effects and reduce neurotoxicity .
Comparison with Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole
- 5-Nitrobenzo[d]oxazole
- 3-(Chloropropyl)benzo[d]oxazole
Comparison: 3-(3-Chloropropyl)-5-nitrobenzo[d]oxazol-2(3H)-one is unique due to the presence of both a nitro group and a chloropropyl side chain. This combination of functional groups enhances its reactivity and potential biological activity compared to similar compounds that may lack one of these groups .
Properties
IUPAC Name |
3-(3-chloropropyl)-5-nitro-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c11-4-1-5-12-8-6-7(13(15)16)2-3-9(8)17-10(12)14/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNUYILPSBIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656045 | |
Record name | 3-(3-Chloropropyl)-5-nitro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33703-89-8 | |
Record name | 3-(3-Chloropropyl)-5-nitro-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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